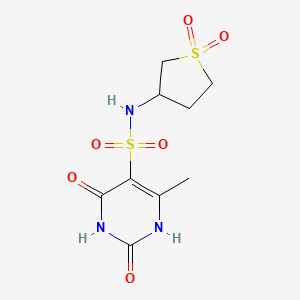
2-(2,6-dimethyl-4-morpholinyl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-N-(1-phenylethyl)acetamide, commonly known as DMPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEA belongs to the class of compounds known as phenethylamines and is structurally similar to other compounds such as amphetamines and MDMA.
作用機序
DMPEA's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. It has been suggested that DMPEA may modulate the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention.
Biochemical and Physiological Effects
DMPEA has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, and to cause pupil dilation and sweating.
実験室実験の利点と制限
DMPEA has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its short half-life and potential toxicity at high doses.
将来の方向性
There are several future directions for research on DMPEA, including further exploration of its mechanism of action, its potential applications in the treatment of psychiatric disorders, and the development of more selective and potent analogs. Additionally, there is a need for further research on the potential long-term effects of DMPEA use, particularly on cognitive function and mental health.
In conclusion, DMPEA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. While it has several advantages for use in lab experiments, there are also several limitations and potential risks associated with its use. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
DMPEA can be synthesized through a variety of methods, including the reduction of the corresponding nitrostyrene, the reductive amination of 2,6-dimethyl-4-formylmorpholine, and the condensation of 2,6-dimethyl-4-morpholinoaniline with phenethylamine. The most commonly used method involves the condensation of 2,6-dimethyl-4-morpholinoaniline with phenethylamine in the presence of acetic anhydride and pyridine.
科学的研究の応用
DMPEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. DMPEA has also been found to have a weak affinity for the dopamine transporter, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-9-18(10-13(2)20-12)11-16(19)17-14(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPFGNHRGXHSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-1-[(2R,5S)-5-({6-[(4-methylpiperazin-1-yl)carbonyl]pyrazin-2-yl}methyl)tetrahydrofuran-2-yl]methanamine](/img/structure/B5264457.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)


![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)

![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
